molecular formula C10H20O4S B1264124 (3E)-dec-3-en-1-yl hydrogen sulfate

(3E)-dec-3-en-1-yl hydrogen sulfate

Cat. No. B1264124
M. Wt: 236.33 g/mol
InChI Key: WSBCIWCIAPMFLY-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-dec-3-en-1-yl hydrogen sulfate is a sulfuric ester obtained by the formal condensation of (3E)-dec-3-en-1-ol with sulfuric acid. It has a role as a Daphnia pulex metabolite and a kairomone. It is an organic sulfate and a sulfuric ester. It is a conjugate acid of a (3E)-dec-3-en-1-yl sulfate.

Scientific Research Applications

1. Bioactive Properties in Marine Life

(3E)-dec-3-en-1-yl hydrogen sulfate, isolated from the sea cucumber Apostichopus japonicus, has been found to exhibit antibacterial, antifungal, and cytotoxic activities in preliminary bioassays. This compound, along with others, contributes to the understanding of the chemical ecology and potential pharmaceutical applications of marine organisms (La et al., 2012).

2. Anaerobic Microbial Processes in Environmental Remediation

In studies of microbial dechlorination of chlorinated solvents, such as trichloroethene (TCE), researchers have explored the influence of sulfates on this process. These findings are crucial for optimizing conditions for dehalogenating microorganisms and improving cleanup strategies in environments contaminated with chloroethenes and sulfates (Heimann, Friis, & Jakobsen, 2005).

3. Chemical Analysis Techniques

(3E)-dec-3-en-1-yl hydrogen sulfate has been referenced in the development of reagents for chemical analysis, such as Tin (II)-Strong Phosphoric Acid, which is used for the determination of sulfates by reducing them to hydrogen sulfide (Kiba, Takagi, Yoshimura, & Kishi, 1955).

4. Bioremediation and Environmental Impact

Research on the effects of sulfates in anaerobic environments, like estuarine sediments, on processes such as perchloroethylene (PCE) dehalogenation, has highlighted the significant role of (3E)-dec-3-en-1-yl hydrogen sulfate in environmental remediation and microbial ecology. Such studies contribute to our understanding of how microbial communities respond to and interact with different chemical compounds in the environment (Mazur & Jones, 2001).

5. Industrial and Chemical Applications

The compound has also been mentioned in the context of industrial processes and chemical synthesis. For instance, it has been used as a catalyst in the synthesis of xanthene derivatives, illustrating its potential utility in various chemical reactions and industrial applications (Khaligh & Shirini, 2015).

properties

Product Name

(3E)-dec-3-en-1-yl hydrogen sulfate

Molecular Formula

C10H20O4S

Molecular Weight

236.33 g/mol

IUPAC Name

[(E)-dec-3-enyl] hydrogen sulfate

InChI

InChI=1S/C10H20O4S/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h7-8H,2-6,9-10H2,1H3,(H,11,12,13)/b8-7+

InChI Key

WSBCIWCIAPMFLY-BQYQJAHWSA-N

Isomeric SMILES

CCCCCC/C=C/CCOS(=O)(=O)O

Canonical SMILES

CCCCCCC=CCCOS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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